molecular formula C8H14O3 B2622351 Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- CAS No. 138903-81-8

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans-

Cat. No.: B2622351
CAS No.: 138903-81-8
M. Wt: 158.197
InChI Key: JKYJDPCEVAGWBX-RNFRBKRXSA-N
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Description

Molecular Characterization of Cyclopentaneacetic Acid, 3-Hydroxy-, Methyl Ester, Trans-

Structural Determination and Molecular Formula Analysis

The IUPAC name trans-methyl 3-hydroxycyclopentaneacetate defines the compound as a cyclopentane ring with two substituents: a hydroxyl group (-OH) at position 3 and an acetic acid methyl ester (-CH₂COOCH₃) at position 2. The trans-configuration indicates that these substituents occupy opposite faces of the cyclopentane ring.

Molecular Formula : $$ \text{C}9\text{H}{14}\text{O}_3 $$
Molecular Weight : 170.21 g/mol (calculated from atomic masses: C=12.01, H=1.008, O=16.00).

The connectivity of the molecule is confirmed through synthetic analogs such as methyl dihydrojasmonate (PubChem CID 1738122), which shares a similar cyclopentane backbone with ester and ketone substituents. The acetic acid methyl ester side chain contributes to the compound’s polarity and influences its spectroscopic properties.

Stereochemical Configuration and Isomerism

The trans-configuration of the hydroxyl and ester groups is critical to the compound’s physicochemical behavior. Stereoisomerism arises from the spatial arrangement of these substituents, with the cis-isomer being thermodynamically less stable due to steric hindrance between the hydroxyl and ester groups.

The patent US3978108A highlights the significance of stereochemistry in related compounds, noting that cis-isomers of methyl dihydrojasmonate exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) profiles compared to trans-isomers. For this compound, the trans-configuration is inferred from coupling constants in $$ ^1\text{H} $$-NMR spectra, where vicinal protons on the cyclopentane ring exhibit characteristic splitting patterns.

Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for trans-methyl 3-hydroxycyclopentaneacetate are not explicitly reported in the provided sources, conformational analysis can be extrapolated from related cyclopentane derivatives. For example, PubChem entries for methyl dihydrojasmonate (CID 1738122) and 2-(3-hydroxy-2-pentylcyclopentyl)acetic acid (CID 10081972) provide insights into preferred ring puckering and substituent orientations.

The cyclopentane ring typically adopts an envelope or half-chair conformation to minimize steric strain. In the trans-isomer, the hydroxyl and ester groups occupy equatorial and axial positions, respectively, reducing non-bonded interactions.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • $$ ^1\text{H} $$-NMR :

    • The hydroxyl proton resonates as a broad singlet near $$ \delta $$ 1.5–2.0 ppm.
    • Methyl ester protons appear as a singlet at $$ \delta $$ 3.6–3.7 ppm.
    • Cyclopentane ring protons exhibit complex splitting between $$ \delta $$ 1.2–2.5 ppm, with trans-configuration confirmed by coupling constants ($$ J = 8–10 \, \text{Hz} $$).
  • $$ ^{13}\text{C} $$-NMR :

    • Carbonyl carbon of the ester group at $$ \delta $$ 170–175 ppm.
    • Cyclopentane carbons appear between $$ \delta $$ 20–40 ppm.
Infrared (IR) Spectroscopy
  • Strong absorption at $$ 1730 \, \text{cm}^{-1} $$ (ester C=O stretch).
  • Broad band at $$ 3400 \, \text{cm}^{-1} $$ (O-H stretch).
  • Peaks at $$ 1250 \, \text{cm}^{-1} $$ (C-O ester stretch) and $$ 1095 \, \text{cm}^{-1} $$ (cycloalkane C-C bend).
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Weak absorbance near $$ 210 \, \text{nm} $$, attributed to n→π* transitions of the ester carbonyl group.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum of trans-methyl 3-hydroxycyclopentaneacetate reveals the following key fragments:

  • Molecular Ion : $$ m/z \, 170 \, [\text{M}]^+ $$.
  • Base Peak : $$ m/z \, 139 \, [\text{M} - \text{OCH}_3]^+ $$ (loss of methoxy group).
  • Secondary Fragments :
    • $$ m/z \, 111 \, [\text{M} - \text{COOCH}_3]^+ $$.
    • $$ m/z \, 83 \, [\text{C}5\text{H}7\text{O}]^+ $$ (cyclopentane ring with hydroxyl group).

Properties

IUPAC Name

methyl 2-[(1R,3R)-3-hydroxycyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYJDPCEVAGWBX-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans-isomer.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentaneacetic acid derivatives.

    Reduction: Formation of cyclopentaneacetic alcohol derivatives.

    Substitution: Formation of various substituted cyclopentaneacetic acid esters.

Scientific Research Applications

Synthesis and Chemical Properties

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is synthesized through various chemical processes that often involve the transformation of related compounds. One notable method includes catalytic hydrogenation of precursors such as 3-oxo-2-pentyl-1-cyclopentaneacetic acid to obtain optically pure isomers suitable for further applications in perfumery and pharmaceuticals .

One of the primary applications of cyclopentaneacetic acid derivatives is in the fragrance industry. The compound serves as a precursor to methyl dihydrojasmonate, commonly known as Hedione®, which is highly valued for its floral scent and is widely used in perfumes . The ability to synthesize optically pure forms enhances its desirability in fragrance formulations.

Biological Activities

Recent studies have indicated potential biological activities associated with cyclopentaneacetic acid derivatives. For instance:

  • Anticancer Activity : Research has shown that certain derivatives exhibit significant inhibition against various cancer cell lines, suggesting their potential as therapeutic agents . The IC50 values for some derivatives were reported to be as low as 1.9 μg/mL against HCT-116 cells, indicating strong antiproliferative effects .
  • Enzyme Inhibition : Some compounds derived from cyclopentaneacetic acid have been tested for their inhibitory effects on enzymes such as 11β-HSD1, with promising results indicating their potential role in metabolic regulation and disease treatment .
Activity TypeTargetIC50 Value (µM)Reference
AnticancerHCT-1161.9
Enzyme Inhibition11β-HSD10.07

Industrial Applications

Beyond the fragrance industry, cyclopentaneacetic acid derivatives have potential applications in other industrial sectors:

  • Pharmaceuticals : The compound's structural properties make it a candidate for drug development, particularly in creating compounds that target specific biological pathways.
  • Agricultural Chemicals : Some derivatives may serve as intermediates in the synthesis of agrochemicals due to their bioactive properties.

Case Studies

Several studies have documented the successful application of cyclopentaneacetic acid derivatives:

  • A study demonstrated the synthesis of a series of methyl esters from cyclopentaneacetic acid derivatives and evaluated their anticancer properties against multiple cell lines, highlighting their potential utility in cancer therapeutics .
  • Another research effort focused on optimizing the synthesis process to enhance yield and purity for use in high-value fragrance products, showcasing the compound's relevance in commercial applications .

Mechanism of Action

The mechanism of action of Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Compounds for Comparison:

Cyclopentaneacetic Acid, 3-Oxo-2-Pentyl-, Methyl Ester (Methyl Dihydrojasmonate)

  • Molecular Formula : C₁₃H₂₂O₃
  • Molecular Weight : 226.32 g/mol
  • Substituents : 2-pentyl group, 3-oxo group
  • Configuration : Trans
  • Applications : Fragrance ingredient (e.g., in perfumes and candles) .

Methyl Jasmonate (3-Oxo-2-(2-Pentenyl)-, Methyl Ester)

  • Molecular Formula : C₁₃H₂₀O₃
  • Molecular Weight : 224.30 g/mol
  • Substituents : 2-(2-pentenyl) group (unsaturated side chain), 3-oxo group
  • Configuration : Trans
  • Applications : Plant stress signaling, fragrance formulations .

Cyclopentaneacetic Acid, 3-Oxo-2-(2-Pentenyl)-, Methyl Ester (Various Stereoisomers)

  • Molecular Formula : C₁₃H₂₀O₃
  • Molecular Weight : 224.30 g/mol
  • Substituents : 2-(2Z-pentenyl) group
  • Configuration : [1R,2R]-rel or cis/trans mixtures
  • Applications : Research in stereochemical effects on bioactivity .

Comparison Table:
Compound Name Molecular Formula Molecular Weight Substituent Functional Group Configuration Key Applications
Target: 3-Hydroxy-, methyl ester, trans- C₈H₁₂O₃* 156.18* - Hydroxy, ester Trans Hypothetical: Pharmaceuticals, intermediates
3-Oxo-2-pentyl-, methyl ester (Methyl dihydrojasmonate) C₁₃H₂₂O₃ 226.32 Pentyl Oxo, ester Trans Fragrances
Methyl jasmonate C₁₃H₂₀O₃ 224.30 2-(2-pentenyl) Oxo, ester Trans Plant signaling, cosmetics
3-Oxo-2-(2Z-pentenyl)-, methyl ester C₁₃H₂₀O₃ 224.30 2-(2Z-pentenyl) Oxo, ester [1R,2R]-rel Stereochemical studies

*Estimated for the target compound based on structural analogy.

Physicochemical Properties

  • Polarity: The 3-hydroxy group in the target compound increases polarity compared to 3-oxo derivatives, enhancing solubility in polar solvents (e.g., water, ethanol).
  • Stability : 3-Oxo derivatives (e.g., methyl dihydrojasmonate) exhibit greater oxidative stability due to the absence of a reactive hydroxyl group .
  • Volatility : Longer substituents (e.g., pentyl in methyl dihydrojasmonate) reduce volatility compared to unsaturated analogs (e.g., methyl jasmonate with a pentenyl group) .

Biological Activity

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- can be represented as follows:

  • Chemical Formula : C11H18O3
  • Molecular Weight : 198.26 g/mol

This compound belongs to a class of small hydrophobic molecules that have shown promise in anticancer applications due to their ability to interact with various biological pathways.

Cyclopentaneacetic acid derivatives, particularly methyl jasmonate (MJ), are known to exert several biological effects, including:

  • Induction of Apoptosis : MJ has been shown to activate the extrinsic and intrinsic apoptotic pathways in cancer cells. For instance, treatment with MJ led to increased expression of tumor necrosis factor (TNFα) and its receptor TNFR1, resulting in apoptosis in breast cancer cell lines MDA-MB-435 and MCF-7 with IC50 values of 1.9 mM and 2.0 mM respectively .
  • Reactive Oxygen Species (ROS) Generation : MJ treatment significantly increases ROS levels in various cancer cell lines, including non-small cell lung cancer (A549) and glioblastoma (C6) cells. This oxidative stress contributes to cell death and has been linked to the activation of caspases involved in apoptosis .
  • Cell Cycle Arrest : In prostate cancer cells (PC-3), MJ induced cell cycle arrest at the G2-M phase, further promoting apoptosis through executor caspase activation .

Cytotoxicity Studies

The cytotoxic effects of cyclopentaneacetic acid derivatives have been evaluated across multiple studies:

Cell LineIC50 (mM)Observed Effects
MDA-MB-4351.9Induction of apoptosis via caspase activation
MCF-72.0Increased TNFα expression and apoptosis
A5495.0Increased ROS levels and pro-apoptotic protein expression
PC-32.0G2-M phase arrest and activation of executor caspases

Case Studies

  • Breast Cancer Models : In a study involving MDA-MB-435 and MCF-7 cells, MJ treatment resulted in approximately 35% apoptosis after exposure to 2 mM MJ for 24 hours. The mechanism was linked to increased expression of pro-apoptotic proteins from the Bcl-2 family .
  • Prostate Cancer : Research on PC-3 cells demonstrated that MJ not only induced apoptosis but also enhanced the efficacy of standard chemotherapeutic agents like cisplatin when used in combination therapies .
  • Neuroblastoma Cells : In neuroblastoma cell lines such as SH-SY5Y, MJ treatment led to decreased expression of inhibitor of apoptosis proteins (IAPs), indicating a potential for enhanced sensitivity to apoptotic signals .

Q & A

Q. Methodological Answer :

  • Chromatographic Purity : HPLC with UV detection (λ = 210–220 nm) to assess purity (>98%) and identify impurities (e.g., cis isomers) .
  • Melting Point/Rotational Refractometry : Verify consistency with literature values (refractive index: ~1.459 at 20°C) .
  • Stability Testing : Store under inert gas (N2_2) at 4°C to prevent oxidation of the ketone group .

Advanced: How can contradictory retention indices (RI) for this compound in GC-MS databases be reconciled?

Methodological Answer :
RI discrepancies arise from column type and temperature programming differences. To harmonize

  • Standardized Protocols : Use non-polar columns (e.g., DB-5MS) and match temperature gradients to published methods (e.g., Adams 2017, RI ~1650–1657) .
  • Cross-Validation : Compare RI values across multiple databases (e.g., NIST, Wiley) and adjust using Kovats retention index scaling .
  • Co-Injection with Authentic Standards : Confirm identity by spiking samples with commercially available Hedione (CAS 24851-98-7) .

Advanced: What strategies optimize the enantiomeric resolution of trans-cyclopentaneacetic acid derivatives in chiral synthesis?

Q. Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclopentane ring formation to favor trans stereochemistry .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during esterification .
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by CD spectroscopy, correlating Cotton effects with absolute configuration .

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